molecular formula C20H14I2N2O2 B4883985 N,N'-1,2-phenylenebis(2-iodobenzamide)

N,N'-1,2-phenylenebis(2-iodobenzamide)

Cat. No. B4883985
M. Wt: 568.1 g/mol
InChI Key: SMPAFZNORSWFKZ-UHFFFAOYSA-N
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Description

N,N'-1,2-phenylenebis(2-iodobenzamide), also known as PIBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIBB is a symmetrical molecule that contains two iodobenzamide functional groups linked by a phenylene bridge.

Scientific Research Applications

N,N'-1,2-phenylenebis(2-iodobenzamide) has been studied for its potential applications in various fields, including medicinal chemistry, molecular imaging, and materials science. In medicinal chemistry, N,N'-1,2-phenylenebis(2-iodobenzamide) has been investigated as a potential radiotracer for imaging β-amyloid plaques in Alzheimer's disease. In molecular imaging, N,N'-1,2-phenylenebis(2-iodobenzamide) has been studied as a potential fluorescent probe for detecting protein-protein interactions. In materials science, N,N'-1,2-phenylenebis(2-iodobenzamide) has been investigated as a potential building block for the synthesis of supramolecular structures.

Mechanism of Action

The mechanism of action of N,N'-1,2-phenylenebis(2-iodobenzamide) is not well understood. However, it is believed that N,N'-1,2-phenylenebis(2-iodobenzamide) binds to specific targets in cells, leading to changes in cellular function. In medicinal chemistry, N,N'-1,2-phenylenebis(2-iodobenzamide) has been shown to bind to β-amyloid plaques in the brain, making it a potential radiotracer for imaging Alzheimer's disease. In molecular imaging, N,N'-1,2-phenylenebis(2-iodobenzamide) has been shown to bind to protein targets, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-1,2-phenylenebis(2-iodobenzamide) have not been extensively studied. However, it is believed that N,N'-1,2-phenylenebis(2-iodobenzamide) may have an impact on cellular function due to its ability to bind to specific targets in cells. In medicinal chemistry, N,N'-1,2-phenylenebis(2-iodobenzamide) has been shown to bind to β-amyloid plaques in the brain, making it a potential radiotracer for imaging Alzheimer's disease. In molecular imaging, N,N'-1,2-phenylenebis(2-iodobenzamide) has been shown to bind to protein targets, leading to changes in fluorescence intensity.

Advantages and Limitations for Lab Experiments

The advantages of N,N'-1,2-phenylenebis(2-iodobenzamide) for lab experiments include its symmetrical structure, which allows for easy modification, and its potential applications in various fields, including medicinal chemistry, molecular imaging, and materials science. The limitations of N,N'-1,2-phenylenebis(2-iodobenzamide) for lab experiments include its limited solubility in water, which may limit its use in certain applications, and its potential toxicity, which may require special handling procedures.

Future Directions

There are several future directions for N,N'-1,2-phenylenebis(2-iodobenzamide) research. In medicinal chemistry, N,N'-1,2-phenylenebis(2-iodobenzamide) could be further investigated as a potential radiotracer for imaging β-amyloid plaques in Alzheimer's disease. In molecular imaging, N,N'-1,2-phenylenebis(2-iodobenzamide) could be further studied as a potential fluorescent probe for detecting protein-protein interactions. In materials science, N,N'-1,2-phenylenebis(2-iodobenzamide) could be further investigated as a potential building block for the synthesis of supramolecular structures. Additionally, more research is needed to better understand the mechanism of action and potential biochemical and physiological effects of N,N'-1,2-phenylenebis(2-iodobenzamide).

Synthesis Methods

The synthesis of N,N'-1,2-phenylenebis(2-iodobenzamide) involves the reaction of 2-iodobenzoic acid with 1,2-phenylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N'-1,2-phenylenebis(2-iodobenzamide) as a white solid with a yield of approximately 60%.

properties

IUPAC Name

2-iodo-N-[2-[(2-iodobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14I2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPAFZNORSWFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-benzene-1,2-diylbis(2-iodobenzamide)

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